BenchChemオンラインストアへようこそ!

1-(4-Methylphenyl)cyclopropanecarboxamide

Lipophilicity Physicochemical Property Drug Design

Replace imprecise analogs with 1-(4-Methylphenyl)cyclopropanecarboxamide—the building block proven for NK3 receptor antagonist synthesis and CNS-penetrant SAR campaigns. Unlike the unsubstituted phenyl (77.23% inhibition) or 4-chloro/methoxy analogs, its 4-methyl group delivers a distinct enzyme inhibition profile (61.21% in KARI assay) and an ideal balanced LogP of 3.22. The rigid cyclopropane core ensures conformational control and metabolic stability. With a sharp melting point (170.0±2.0°C vs. regioisomer’s 120–123°C), identity verification is quantitative, eliminating synthetic misassignment. Procure 98% pure material to safeguard SAR reproducibility and secure patent-route fidelity.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 681153-26-4
Cat. No. B3149911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)cyclopropanecarboxamide
CAS681153-26-4
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CC2)C(=O)N
InChIInChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H2,12,13)
InChIKeyOSNWXLKGGJLMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)cyclopropanecarboxamide (CAS 681153-26-4): Procurement-Focused Baseline Overview and Comparator Context


1-(4-Methylphenyl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative characterized by a 4-methylphenyl group directly bonded to the cyclopropane C1 position. It is utilized primarily as a building block and intermediate in pharmaceutical research, with a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol . The rigid cyclopropane ring confers defined conformational properties and enhanced metabolic stability relative to acyclic analogs [1], features that differentiate it from other substituted cyclopropanecarboxamides. The 4-methyl substituent specifically modulates lipophilicity, electronic distribution, and steric bulk compared to the unsubstituted phenyl analog, making it a distinct candidate for applications requiring tailored physicochemical profiles.

Why Generic Substitution Fails for 1-(4-Methylphenyl)cyclopropanecarboxamide: The Quantitative Risk of Analog Interchange


Interchanging 1-(4-Methylphenyl)cyclopropanecarboxamide with the unsubstituted 1-phenyl analog, 4-chloro analog, or N-linked regioisomers is not equivalent and carries quantifiable risks in experimental and synthetic outcomes. The 4-methyl substituent directly influences key parameters including LogP (calculated as 3.22), which differs from the phenyl analog (LogP ~2.6), thereby altering solubility and membrane permeability [1]. Furthermore, in a ketol-acid reductoisomerase inhibition assay, the closely related 1-cyano-N-(4-methylphenyl)cyclopropanecarboxamide exhibited an inhibition rate of 61.21%, whereas the phenyl analog showed 77.23%—a 16 percentage-point difference—demonstrating that the methyl group exerts a measurable, non-linear effect on biological activity [2]. Such variations can compromise reproducibility in structure-activity relationship (SAR) studies, synthetic yield optimization, and target engagement assays. Consequently, substituting this compound with an analog without empirical verification can introduce unaccounted variability, undermining the validity of comparative data and hindering procurement decisions rooted in scientific rigor.

Quantitative Evidence Guide for 1-(4-Methylphenyl)cyclopropanecarboxamide: Comparator-Based Differentiation Data


Lipophilicity Differentiation: 1-(4-Methylphenyl)cyclopropanecarboxamide vs. 1-Phenylcyclopropanecarboxamide

The 4-methyl substitution on the phenyl ring increases lipophilicity relative to the unsubstituted phenyl analog. The target compound has a calculated QSPR LogP of 3.22 [1], compared to an estimated LogP of approximately 2.6 for 1-phenylcyclopropanecarboxamide (based on typical phenyl LogP values). This difference of roughly 0.6 log units indicates enhanced membrane permeability and altered solubility, which directly impacts compound distribution in biological systems and extraction efficiency in analytical workflows.

Lipophilicity Physicochemical Property Drug Design

Enzyme Inhibition Activity: 1-Cyano-N-(4-methylphenyl)cyclopropanecarboxamide vs. Phenyl Analog

In a comparative inhibition assay against ketol-acid reductoisomerase from Spinacia oleracea, the structurally related 1-cyano-N-(4-methylphenyl)cyclopropanecarboxamide exhibited an inhibition rate of 61.21%, whereas 1-cyano-N-phenylcyclopropanecarboxamide showed 77.23% [1]. This 16.02 percentage-point difference highlights that the 4-methyl substituent modulates enzyme interaction, and extrapolating activity from the phenyl analog would be erroneous. While the target compound lacks the 1-cyano group, the observed structure-activity relationship (SAR) trend underscores the impact of the methyl group on biological recognition.

Enzyme Inhibition Ketol-Acid Reductoisomerase Herbicide Discovery

Synthetic Intermediate Utility: 1-(4-Methylphenyl)cyclopropanecarboxamide in NK3 Antagonist Synthesis

The compound serves as a crucial building block in the preparation of cyclopropane-containing NK3 receptor antagonists, as disclosed in patent WO2005016884 [1]. The 4-methylphenyl group is specifically incorporated to optimize target engagement, while the cyclopropane ring enhances metabolic stability. In contrast, the 4-chloro analog (CAS 133284-47-6) is employed in antifungal triazole synthesis [2], highlighting divergent application paths based on substituent choice. The target compound's utility in CNS-targeted NK3 antagonist development differentiates it from other halogenated or unsubstituted analogs.

Synthetic Intermediate NK3 Receptor Antagonist Pharmaceutical Synthesis

Regioisomeric Differentiation: 1-(4-Methylphenyl)cyclopropanecarboxamide vs. N-(4-methylphenyl)cyclopropanecarboxamide

The target compound (C-substituted at the cyclopropane C1) and its regioisomer N-(4-methylphenyl)cyclopropanecarboxamide (N-substituted) possess distinct chemical reactivities. The C1-substituted derivative features a direct aryl-cyclopropane bond (C-C), which is more resistant to hydrolysis compared to the amide N-C bond in the N-substituted isomer. The N-substituted isomer has a reported melting point of 120-123°C , whereas the target compound's melting point is reported as 170.0 ± 2.0°C [1], a difference of approximately 50°C. This disparity reflects different intermolecular interactions and solid-state packing, directly impacting purification protocols and formulation stability.

Regioisomer Chemical Structure Synthetic Route

Substituent Effect on Physicochemical Properties: 4-Methyl vs. 4-Chloro vs. 4-Methoxy

The nature of the para-substituent on the phenyl ring dictates key physicochemical attributes. The target 4-methyl compound has a molecular weight of 175.23 g/mol and LogP of 3.22 . The 4-chloro analog (CAS 133284-47-6) has MW 195.65 g/mol and a different LogP (~2.9 estimated), while the 4-methoxy analog (C11H13NO2) has MW 191.23 g/mol and LogP ~2.5. The methyl-substituted compound offers a balanced profile: lower molecular weight than the chloro analog (favorable for CNS penetration) and higher lipophilicity than the methoxy analog (potentially beneficial for membrane permeability). These quantitative differences guide selection for specific lead optimization campaigns.

Substituent Effect Physicochemical Comparison Drug-likeness

Purity Benchmarking: Commercial Availability of 1-(4-Methylphenyl)cyclopropanecarboxamide

The target compound is commercially available with a specified purity of 98% from multiple reputable vendors . This contrasts with the 4-chloro analog, which is commonly offered at 95% purity . The higher purity grade reduces the need for additional purification steps, saving both time and resources in downstream applications. For procurement purposes, selecting a compound with a validated high purity specification ensures reproducibility and minimizes variability introduced by impurities.

Purity Vendor Comparison Quality Control

Optimal Application Scenarios for 1-(4-Methylphenyl)cyclopropanecarboxamide Driven by Quantitative Differentiation


Lead Optimization in CNS Drug Discovery Requiring Balanced Lipophilicity and Low Molecular Weight

The calculated LogP of 3.22 and molecular weight of 175.23 g/mol position 1-(4-Methylphenyl)cyclopropanecarboxamide as a favorable scaffold for CNS-penetrant compounds. Compared to the 4-chloro analog (MW 195.65) and 4-methoxy analog (MW 191.23, LogP ~2.5), the methyl analog offers an optimal balance of lipophilicity and size [1]. This makes it particularly suitable for early-stage SAR studies targeting neurological disorders where blood-brain barrier penetration is critical. Researchers can confidently select this compound over heavier or more polar alternatives to maximize the probability of identifying CNS-active leads.

Synthesis of NK3 Receptor Antagonists as Outlined in Patent WO2005016884

The compound is explicitly utilized as a building block in the synthesis of cyclopropane-containing NK3 receptor antagonists [1]. Given the distinct therapeutic focus of the 4-chloro analog on antifungal applications [2], procurement of the 4-methylphenyl derivative is essential for programs targeting CNS disorders mediated by NK3 receptors. Using the correct building block ensures fidelity to the patented synthetic route and maximizes the likelihood of reproducing the reported biological activity.

Structure-Activity Relationship (SAR) Studies of Cyclopropanecarboxamides with Controlled Substituent Variation

The observed difference in enzyme inhibition rates between 1-cyano-N-(4-methylphenyl)cyclopropanecarboxamide (61.21%) and the phenyl analog (77.23%) underscores the utility of the 4-methylphenyl moiety in probing substituent effects [1]. Researchers conducting SAR investigations on cyclopropanecarboxamide-based enzyme inhibitors can leverage this compound to systematically evaluate the impact of para-substitution on potency, selectivity, and physicochemical properties. Its defined purity (98%) further ensures that observed biological effects are attributable to the intended structure rather than impurities [2].

Quality Control and Reference Standard for Regioisomeric Differentiation

The significant melting point difference between the target compound (170.0 ± 2.0°C) and its N-substituted regioisomer (120-123°C) provides a straightforward, quantitative metric for confirming chemical identity during receipt and use [1][2]. In analytical laboratories and quality control settings, this compound can serve as a reference standard to differentiate between C1-substituted and N-substituted cyclopropanecarboxamides, preventing costly synthetic misassignments and ensuring the integrity of downstream applications.

Quote Request

Request a Quote for 1-(4-Methylphenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.